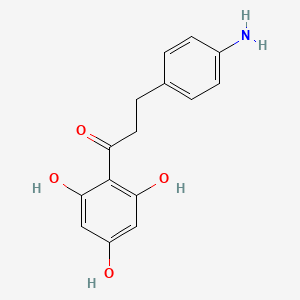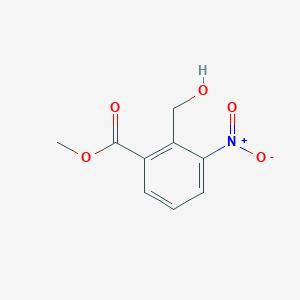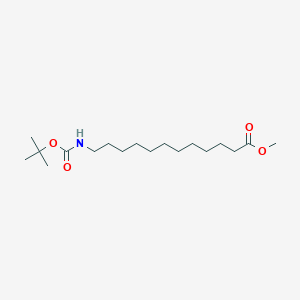
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, commonly known as 3AP-1-one, is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in medical research and drug development. 3AP-1-one is a synthetic compound consisting of an aminophenyl group attached to a trihydroxyphenylpropane moiety. This molecule has been found to exhibit a wide range of biological activities, such as antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves the condensation of 4-aminobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst to form the desired product.
Starting Materials
4-aminobenzaldehyde, 2,4,6-trihydroxyacetophenone, Catalyst
Reaction
Step 1: Dissolve 4-aminobenzaldehyde (1.0 g, 7.4 mmol) and 2,4,6-trihydroxyacetophenone (1.5 g, 7.4 mmol) in ethanol (20 mL) and add a suitable catalyst (0.1 g)., Step 2: Heat the reaction mixture under reflux for 4 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain the desired product (yield: 80%).
科学研究应用
3AP-1-one has a wide range of potential applications in medical research and drug development. It has been studied for its antioxidant and anti-inflammatory properties, and has been found to be effective in the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 3AP-1-one has been shown to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.
作用机制
The precise mechanism of action of 3AP-1-one is not yet fully understood, however, it is thought to act by scavenging free radicals, inhibiting pro-inflammatory cytokines, and modulating the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, thus potentially reducing their toxicity.
生化和生理效应
3AP-1-one has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 3AP-1-one can scavenge free radicals, inhibit the activity of pro-inflammatory cytokines, and modulate the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.
实验室实验的优点和局限性
The use of 3AP-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and its synthesis can be easily performed in a multi-step reaction. In addition, 3AP-1-one has been found to possess a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations to the use of 3AP-1-one in laboratory experiments. For example, it is not yet fully understood how 3AP-1-one acts on a cellular level, and further research is needed to elucidate its mechanism of action.
未来方向
The potential applications of 3AP-1-one in medical research and drug development are vast. Future research should focus on elucidating the precise mechanism of action of 3AP-1-one, as well as exploring its potential therapeutic effects in various diseases. In addition, further studies should be conducted to assess the safety and efficacy of 3AP-1-one in animal models and clinical trials. Finally, the synthesis of 3AP-1-one should be optimized to reduce the cost and improve the yield of the compound.
属性
IUPAC Name |
3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,17,19-20H,3,6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZJJMWJHZYSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester](/img/no-structure.png)
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)


